Microhardness Comparison: CrB vs. CrB₂ Deposits Under Identical CVD Conditions
Chemical vapor deposition (CVD) under identical experimental conditions (gaseous mixture of CrCl₂, BCl₃, H₂, and Ar at 1050–1100 °C) produced CrB deposits with a microhardness of 1450–1500 kg/mm², while CrB₂ deposits exhibited 3800–4000 kg/mm² [1]. This ~2.6× difference in hardness directly correlates to boron stoichiometry and crystal structure, making CrB suitable for applications requiring moderate hardness combined with metallic conductivity, whereas CrB₂ is appropriate where extreme hardness and abrasion resistance dominate.
| Evidence Dimension | Microhardness (Vickers equivalent, kg/mm²) |
|---|---|
| Target Compound Data | 1450–1500 kg/mm² |
| Comparator Or Baseline | CrB₂: 3800–4000 kg/mm² |
| Quantified Difference | CrB₂ is ~2.6× harder than CrB |
| Conditions | CVD deposits grown at 1050–1100 °C from CrCl₂, BCl₃, H₂, and Ar gas mixture |
Why This Matters
This quantitative hardness differential enables materials engineers to select CrB for coatings that prioritize toughness and electrical conductivity over maximum wear resistance, or to avoid unnecessary cost and brittleness when CrB₂-level hardness is not required.
- [1] Motojima, S., & Sugiyama, K. (1981). Chemical vapour growth of CrB2 and CrB crystals. Journal of Crystal Growth, 51(3), 568–572. View Source
